Everolimus Isomer C is a derivative of Everolimus, which itself is a semi-synthetic compound derived from Sirolimus (Rapamycin). This compound functions primarily as an inhibitor of the mammalian target of rapamycin (mTOR), playing a crucial role in cellular growth, proliferation, and survival. Everolimus Isomer C shares many properties with its parent compound but exhibits distinct structural and functional characteristics that make it a focal point in scientific research.
Everolimus Isomer C is classified as an immunosuppressant and an anticancer agent. It is utilized in various therapeutic applications, particularly in preventing organ transplant rejection and treating certain types of cancer. The compound is recognized by the CAS Registry Number 908340-97-6, indicating its unique chemical identity within scientific literature and regulatory frameworks .
The synthesis of Everolimus Isomer C involves several steps starting from Sirolimus. Key methods include:
This multi-step synthesis allows for the generation of Everolimus Isomer C with high purity, which is essential for its application in research and potential therapeutic uses.
The molecular formula for Everolimus Isomer C is , with a molecular weight of 958.22 g/mol. The structural characteristics are similar to those of Everolimus, featuring a complex macrolide structure that includes multiple stereocenters. The specific arrangement of atoms contributes to its biological activity as an mTOR inhibitor .
Everolimus Isomer C can undergo several types of chemical reactions:
These reactions allow for the creation of various derivatives with potentially altered biological activities.
Everolimus Isomer C primarily acts as an mTOR inhibitor. Its mechanism involves binding to the FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR activity. This inhibition leads to:
The pharmacokinetics indicate that Everolimus Isomer C is rapidly absorbed when administered orally, reaching peak plasma concentrations within 1.3 to 1.8 hours after ingestion.
These properties are vital for understanding how the compound behaves in different environments and its compatibility with various formulations.
Everolimus Isomer C has several significant applications in scientific research:
Research continues into optimizing formulations for improved solubility and bioavailability, enhancing its therapeutic efficacy .
Everolimus Isomer C (CAS 908340-97-6) is a structural analog of Everolimus, distinguished by modifications in its oxepane ring and epoxy groups. Its complete IUPAC name is (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,28R,34aS)-9,10,12,13,14,21,22,23,24,25,26,28,32,33,34,34a-Hexadecahydro-9,28-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,28-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,27,29(4H,6H,31H)-pentone [4] [7]. Key techniques for its characterization include:
Table 1: NMR Assignments for Everolimus Isomer C
Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
C42-O-CH₂-CH₂-OH | 3.52–3.68 | Multiplet | Hydroxyethyl protons |
C9, C28-OH | 4.91, 5.12 | Broad singlet | Hydroxyl groups |
C15=C17 | 5.38 | Doublet | Olefinic proton |
The isomer shares Everolimus’ molecular formula (C₅₃H₈₃NO₁₄) and molecular weight (958.22 g/mol) but exhibits distinct physicochemical behaviors [3] [7]:
Table 2: Physicochemical Comparison with Everolimus
Property | Everolimus Isomer C | Everolimus |
---|---|---|
Molecular Formula | C₅₃H₈₃NO₁₄ | C₅₃H₈₃NO₁₄ |
Molecular Weight | 958.22 g/mol | 958.22 g/mol |
Solubility (Water) | <0.1 mg/mL | <0.1 mg/mL |
Storage Conditions | –20°C, inert atmosphere | –20°C |
Crystalline Form | Amorphous | Amorphous |
The molecule contains 15 chiral centers and an epoxy group bridging C23–O–C28, which dictates its biological inactivity compared to Everolimus [4] [7]:
Everolimus Isomer C is a process-related impurity (up to 8% in APIs) arising during the synthesis of Everolimus. Key distinctions include [1] [4] [10]:
Table 3: Isomer-Specific Structural Variations
Feature | Everolimus Isomer C | Everolimus | Biological Consequence |
---|---|---|---|
Epoxy Group | C23–O–C28 (strained conformation) | C21–O–C23 (optimal for mTOR binding) | Loss of target affinity |
Chiral Center C3 | (3S) configuration | (3R) configuration | Altered binding pocket fit |
Origin | Synthesis-derived impurity | Active pharmaceutical ingredient | N/A |
Purity (HPLC) | 60–92% (technical grade) | >99% (pharmaceutical grade) | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7